molecular formula C9H9ClN2O2 B6174699 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride CAS No. 2567503-86-8

5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride

Cat. No.: B6174699
CAS No.: 2567503-86-8
M. Wt: 212.6
InChI Key:
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Description

5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1H-benzimidazole with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-benzimidazole: A precursor in the synthesis of the target compound.

    1H-1,3-benzodiazole-7-carboxylic acid: A related compound with similar structural features.

Uniqueness

5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2567503-86-8

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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